6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Description
6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes
Properties
Molecular Formula |
C25H17BrO3 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
6-benzyl-3-(4-bromophenyl)-5-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H17BrO3/c1-15-19-12-21-22(17-7-9-18(26)10-8-17)14-28-23(21)13-24(19)29-25(27)20(15)11-16-5-3-2-4-6-16/h2-10,12-14H,11H2,1H3 |
InChI Key |
VPSCLNILVNNWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and bromophenyl derivatives with furochromene precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its pharmacological potential, it is being explored as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and apoptosis. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds such as:
6-benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one: This compound has a fluorine atom instead of bromine, which may result in different biological activities and chemical properties.
6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one: The presence of additional methyl groups can influence the compound’s reactivity and interactions with biological targets.
3,5,6,9-tetramethylfuro[3,2-g]chromen-7-one: This compound has multiple methyl groups, which can affect its solubility and stability.
Biological Activity
The compound 6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a member of the furochromene family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Furochromene Core : The initial step often involves the condensation of appropriate phenolic and carbonyl precursors to form the furochromene structure.
- Bromination : The introduction of the bromophenyl group can be achieved through electrophilic aromatic substitution or via coupling reactions with brominated aryl compounds.
- Benzylation : The final step involves benzylation to introduce the benzyl substituent at the designated position.
These steps can be optimized for yield and purity based on reaction conditions such as temperature, solvent choice, and catalyst use.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furochromenes have been tested against various bacterial strains, demonstrating minimal inhibitory concentrations (MICs) as low as 12.5 µg/mL against Enterococcus faecalis .
Anticancer Activity
Research indicates that furochromene derivatives can inhibit specific cancer cell lines by targeting various molecular pathways. For example, compounds that inhibit the USP1/UAF1 deubiquitinase complex show promise in anticancer therapy due to their ability to modulate protein degradation pathways critical for tumor growth . The structure-activity relationship studies suggest that modifications at specific positions significantly impact potency.
Structure-Activity Relationship (SAR)
The biological activity of furochromenes can be influenced by various substituents on the core structure. A summary of SAR findings related to similar compounds is presented in Table 1.
| Compound | Substituent | IC50 (μM) | Remarks |
|---|---|---|---|
| 22 | 3-CF3-Ph | inactive | No activity observed |
| 24 | 2-NO2-Ph | 7.8 ± 2.4 | Moderate activity |
| 25 | 2-OMe-Ph | 0.94 ± 0.35 | High activity |
| 28 | 2-iPr-Ph | 0.18 ± 0.06 | Most potent derivative |
The data indicates that electron-donating groups (e.g., -OMe) enhance activity, while electron-withdrawing groups (e.g., -NO2) reduce it .
Study on Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial efficacy of various furochromene derivatives. The results indicated that certain derivatives exhibited significant antibacterial activity with low toxicity towards human erythrocytes, making them potential candidates for further development in antimicrobial therapies .
Cancer Cell Line Inhibition
Another investigation focused on the anticancer properties of furochromenes, demonstrating their ability to inhibit cell proliferation in several cancer cell lines. The study highlighted that specific structural modifications could enhance their potency against resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
